The molecular framework of 5-(4-chlorophenyl)pent-1-yne comprises a linear alkyne group (C≡C) at the terminal position and a 4-chlorophenyl substituent. The sp-hybridized carbons of the alkyne moiety create a region of high electron density due to the σ-bonding framework and orthogonal π-orbitals . Density functional theory (DFT) calculations reveal that the triple bond’s electron-rich nature is modulated by the electron-withdrawing chlorine atom on the aromatic ring, which induces partial polarization across the molecule . The chlorine substituent withdraws electrons via inductive effects, reducing electron density at the alkyne terminus while stabilizing adjacent σ-bonds through resonance delocalization .
The 4-chlorophenyl group exerts a dual influence:
Computational studies using DFT and Hartree-Fock methods predict that the chlorophenyl group stabilizes transition states in alkyne-specific reactions, such as Sonogashira coupling or hydration . For example, the activation energy for alkyne protonation is reduced by 15–20 kJ/mol compared to non-chlorinated analogs, attributed to enhanced intermediate stabilization via resonance .
5-(4-Chlorophenyl)pent-1-yne undergoes reactions typical of terminal alkynes:
The 4-chlorophenyl substituent directs electrophilic aromatic substitution (EAS) to the para position relative to the chlorine atom. However, in alkyne-focused reactions, the aryl group’s primary role is electronic rather than steric:
The chlorine atom’s inductive withdrawal (−I effect) dominates over its weak resonance donation (+M effect), rendering the alkyne:
Retrosynthetic analysis serves as the cornerstone for planning the synthesis of 5-(4-chlorophenyl)pent-1-yne, working backwards from the target molecule to identify accessible precursor structures [1]. The strategic disconnection of this compound can be approached through several methodologies, each offering distinct advantages for synthetic planning.
The most straightforward disconnection involves breaking the carbon-carbon bond adjacent to the aromatic ring, yielding a 4-chlorophenyl synthon and a pent-1-yne unit [1]. This approach leverages the availability of 4-chlorophenyl derivatives and the well-established methodology for alkyne extension reactions [2]. The retrosynthetic arrow indicates the conceptual reversal of a carbon-carbon bond formation, which in the forward direction would correspond to an alkylation reaction between a terminal alkyne and an appropriate electrophile.
An alternative strategic disconnection involves the cleavage of the alkyne functionality itself, conceptually leading to a 5-(4-chlorophenyl)pentanoic acid derivative that could be transformed into the target alkyne through established dehydration methodologies [1]. This approach is particularly valuable when the aromatic-alkyl chain is readily available but requires alkyne installation as the final step.
The "common atom" approach, as described in retrosynthetic methodology, can be applied to identify potential cyclization precursors that could lead to the target structure through intramolecular reactions [3]. While 5-(4-chlorophenyl)pent-1-yne is acyclic, understanding these principles aids in recognizing structural patterns that could facilitate synthetic planning.
The selection of appropriate building blocks for the synthesis of 5-(4-chlorophenyl)pent-1-yne requires careful consideration of availability, reactivity, and synthetic efficiency [4]. Commercial availability of starting materials significantly influences the overall feasibility and cost-effectiveness of the synthetic route.
4-Chlorobenzyl derivatives represent one class of readily available building blocks that can serve as precursors to the target molecule [4]. These compounds possess the required aromatic substitution pattern and can be subjected to various alkylation or coupling reactions to install the pentyne chain. The selection of specific derivatives depends on the functional group compatibility with subsequent transformations.
Terminal alkynes, particularly propargyl alcohol and its derivatives, constitute another important class of building blocks [2]. These compounds can undergo alkylation reactions with appropriate electrophiles to extend the carbon chain while maintaining the terminal alkyne functionality. The choice of protecting groups for the alkyne terminus becomes crucial when multiple functional group manipulations are required.
Alternatively, 5-carbon building blocks containing the alkyne functionality can be employed in conjunction with 4-chlorophenyl electrophiles through palladium-catalyzed cross-coupling reactions [5] [6]. This approach requires careful consideration of the electronic properties of both coupling partners to ensure optimal reaction conditions and yields.
Protecting group strategies play a crucial role in the synthesis of 5-(4-chlorophenyl)pent-1-yne, particularly when multi-step synthetic sequences are required [7]. The selection of appropriate protecting groups must consider stability under reaction conditions, ease of installation and removal, and orthogonality with other functional groups present in the molecule.
For terminal alkynes, silyl protecting groups such as trimethylsilyl (TMS) and triethylsilyl (TES) offer excellent stability under basic conditions while remaining easily removable under acidic conditions or fluoride treatment [7]. These protecting groups are particularly valuable when the terminal alkyne must be temporarily masked during nucleophilic substitution reactions or other transformations that could interfere with the acidic hydrogen.
The aromatic chlorine substituent generally does not require protection, as it is relatively inert under most synthetic conditions [7]. However, in cases where strong nucleophilic conditions are employed, the chlorine atom could potentially undergo substitution reactions, necessitating careful consideration of reaction conditions and potential side reactions.
When hydroxyl groups are present in synthetic intermediates, acetyl and benzoyl protecting groups provide moderate stability and can be removed under mild acidic or basic conditions [8]. For more demanding synthetic sequences, silyl ethers such as tert-butyldimethylsilyl (TBDMS) offer enhanced stability and can be selectively removed without affecting other functional groups.
Palladium-catalyzed cross-coupling reactions represent one of the most versatile and widely employed methodologies for constructing carbon-carbon bonds in alkyne synthesis [5] [6]. The Sonogashira coupling reaction, in particular, has proven to be highly effective for the formation of aryl-alkyne bonds, making it directly applicable to the synthesis of 5-(4-chlorophenyl)pent-1-yne.
The Sonogashira reaction between 4-chlorobenzyl halides and terminal alkynes proceeds under mild conditions using palladium catalysts in combination with copper co-catalysts [6]. Typical reaction conditions employ tetrakis(triphenylphosphine)palladium(0) as the catalyst, copper(I) iodide as the co-catalyst, and triethylamine as the base in dimethylformamide or tetrahydrofuran solvent at temperatures ranging from room temperature to 80°C [9].
The reaction mechanism involves oxidative addition of the aryl halide to the palladium center, followed by coordination of the terminal alkyne and subsequent transmetalation with the copper acetylide intermediate [6]. Reductive elimination then generates the desired aryl-alkyne product while regenerating the palladium catalyst. This catalytic cycle enables the formation of conjugated enynes and other alkyne-containing structures with high efficiency.
Recent developments in palladium-catalyzed alkyne chemistry have focused on the use of N-heterocyclic carbene (NHC) ligands, which offer enhanced stability and reactivity compared to traditional phosphine ligands [5]. These catalytic systems demonstrate superior performance in challenging coupling reactions and provide access to a broader range of alkyne products under milder conditions.
Alkyne extension methodologies provide a systematic approach to construct longer carbon chains while maintaining the terminal alkyne functionality [2]. These methods are particularly valuable for the synthesis of 5-(4-chlorophenyl)pent-1-yne when starting from shorter alkyne precursors.
The alkylation of terminal alkynes with primary alkyl halides represents the most straightforward approach to alkyne extension [2]. This method involves the deprotonation of the terminal alkyne with a strong base such as sodium amide, followed by nucleophilic substitution with the appropriate alkyl halide. The reaction proceeds through an SN2 mechanism, requiring the use of primary alkyl halides to avoid competing elimination reactions.
For the synthesis of 5-(4-chlorophenyl)pent-1-yne, the alkylation of propyne with 4-chlorophenylethyl bromide would provide direct access to the target molecule [2]. The reaction conditions typically involve treatment of propyne with sodium amide in liquid ammonia at -78°C, followed by addition of the alkyl halide and warming to room temperature.
Alternative alkyne extension strategies include the use of acetylenic Grignard reagents or lithium acetylides, which can react with appropriate electrophiles to form the desired carbon-carbon bonds [10]. These organometallic intermediates offer enhanced reactivity and can be employed in reactions with less activated electrophiles.
Alkyne metathesis reactions provide another approach to alkyne extension, particularly for the preparation of internal alkynes [11]. These reactions involve the exchange of alkylidyne fragments between different alkynes, catalyzed by high-oxidation-state metal complexes such as molybdenum or tungsten alkylidyne species.
Alternative synthetic pathways for the preparation of 5-(4-chlorophenyl)pent-1-yne encompass various non-traditional approaches that may offer advantages in specific synthetic contexts [12] [13]. These methods often involve novel reaction conditions or unconventional starting materials that provide step-economical routes to the target molecule.
The conversion of carboxylic acids to alkynes through sequential functional group transformations represents one alternative approach [12]. This method involves the reduction of 5-(4-chlorophenyl)pentanoic acid to the corresponding alcohol, followed by conversion to the alkyl halide and subsequent elimination to form the alkyne. While this approach requires multiple steps, it may be advantageous when the carboxylic acid precursor is readily available.
Alkyne formation through the elimination of dihalides provides another alternative route [14] [15]. This method involves the treatment of 5-(4-chlorophenyl)pentan-1,1-dihalide or 5-(4-chlorophenyl)pentan-1,2-dihalide with strong bases such as potassium tert-butoxide or sodium amide to promote double elimination and alkyne formation.
The use of Corey-Fuchs reaction methodology offers a versatile approach to alkyne synthesis from aldehydes [13]. This method involves the conversion of 4-(4-chlorophenyl)butanal to the corresponding dibromoolefin using carbon tetrabromide and triphenylphosphine, followed by treatment with strong base to generate the terminal alkyne.
Direct alkyne synthesis from aldehydes using the Seyferth-Gilbert homologation provides another alternative pathway [13]. This method employs the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) to convert aldehydes directly to terminal alkynes in a single step, offering significant advantages in terms of synthetic efficiency.
Chromatographic separation methods constitute the primary approach for purifying 5-(4-chlorophenyl)pent-1-yne and related synthetic intermediates [16] [17]. The selection of appropriate chromatographic techniques depends on the physical properties of the target compound, the nature of impurities present, and the required purity level.
Column chromatography using silica gel as the stationary phase represents the most commonly employed method for purifying organic compounds [16]. For 5-(4-chlorophenyl)pent-1-yne, typical eluent systems include hexane/ethyl acetate mixtures with ratios ranging from 19:1 to 9:1, depending on the polarity of co-eluting impurities [18]. The compound's moderate polarity, arising from the aromatic chlorine substituent, allows for effective separation from both more polar and less polar contaminants.
High-performance liquid chromatography (HPLC) provides enhanced resolution and is particularly valuable for analytical purposes and final purification stages [16]. Reverse-phase HPLC using C18 columns with methanol/water or acetonitrile/water mobile phases enables the separation of closely related structural isomers and provides quantitative analysis of purity.
Gas chromatography (GC) offers excellent separation efficiency for volatile organic compounds and can be employed for both analytical and preparative purposes [16]. The relatively low boiling point of 5-(4-chlorophenyl)pent-1-yne makes it suitable for GC analysis, providing information about purity and the presence of volatile impurities.
Preparative thin-layer chromatography (TLC) serves as a valuable technique for small-scale purifications and compound identification [16]. The use of silica gel plates with appropriate eluent systems allows for the separation and isolation of pure compounds from crude reaction mixtures.
Crystallization and recrystallization strategies provide complementary approaches to chromatographic purification, particularly for compounds that form well-defined crystal structures [19] [20]. The selection of appropriate crystallization conditions depends on the solubility properties of 5-(4-chlorophenyl)pent-1-yne and the nature of the impurities present.
The fundamental principle of recrystallization relies on the differential solubility of the target compound and impurities in various solvents [19]. For 5-(4-chlorophenyl)pent-1-yne, suitable recrystallization solvents include ethanol, methanol, and ethyl acetate, which provide appropriate solubility characteristics for effective purification.
The selection of an optimal recrystallization solvent requires systematic solubility testing at different temperatures [20]. The ideal solvent system exhibits low solubility of the target compound at room temperature and high solubility at elevated temperatures, enabling efficient purification through temperature-controlled crystallization.
Slow evaporation techniques can be employed to promote the formation of high-quality crystals suitable for X-ray crystallographic analysis [19]. This method involves the gradual evaporation of solvent from a saturated solution, allowing for controlled crystal growth and the formation of well-ordered crystal structures.
Solvent layering methods provide an alternative approach to controlled crystallization [19]. This technique involves the careful layering of a poor solvent over a solution of the compound in a good solvent, allowing for slow diffusion and controlled precipitation of pure crystals.
Analytical verification of structural integrity represents a critical aspect of compound characterization, ensuring that the synthesized material corresponds to the intended structure and possesses the required purity [21] [22]. Multiple analytical techniques are employed in combination to provide comprehensive structural confirmation.
Nuclear magnetic resonance (NMR) spectroscopy serves as the primary method for structural verification [21] [23]. Proton NMR (1H NMR) provides information about the hydrogen atoms in the molecule, including their chemical environments and connectivity patterns. For 5-(4-chlorophenyl)pent-1-yne, characteristic signals include the terminal alkyne proton (δ 1.9-2.5 ppm), aromatic protons (δ 7.1-7.4 ppm), and aliphatic methylene protons (δ 1.2-2.7 ppm).
Carbon-13 NMR (13C NMR) spectroscopy provides complementary information about the carbon framework of the molecule [21] [23]. The terminal alkyne carbon appears as a characteristic signal around δ 68-70 ppm, while the internal alkyne carbon resonates around δ 84-86 ppm. The aromatic carbon signals appear in the range of δ 120-140 ppm, with the chlorine-substituted carbon showing a distinct downfield shift.
Infrared (IR) spectroscopy provides information about functional groups present in the molecule [21]. The terminal alkyne C≡C stretch appears as a characteristic absorption around 2100-2140 cm-1, while the terminal C-H stretch is observed around 3300 cm-1 [21]. The aromatic C-H stretches appear around 3000-3100 cm-1, and the aromatic C=C stretches are observed around 1600 and 1500 cm-1.
Mass spectrometry (MS) provides definitive molecular weight determination and fragmentation patterns that confirm the molecular structure [21]. High-resolution mass spectrometry (HRMS) enables the determination of exact molecular formulas and helps distinguish between isomeric structures. For 5-(4-chlorophenyl)pent-1-yne, the molecular ion peak appears at m/z 192 (for 35Cl isotope) with characteristic fragmentation patterns corresponding to the loss of the alkyne portion and aromatic substitution.
| Analytical Technique | Key Information | Characteristic Data |
|---|---|---|
| 1H NMR | Proton environments | Terminal alkyne H: δ 1.9-2.5 ppm [23] |
| 13C NMR | Carbon framework | Alkyne carbons: δ 68-70, 84-86 ppm [23] |
| IR Spectroscopy | Functional groups | C≡C stretch: 2100-2140 cm-1 [21] |
| Mass Spectrometry | Molecular weight | Molecular ion: m/z 192 [21] |
| HRMS | Exact mass | Confirms molecular formula [21] |